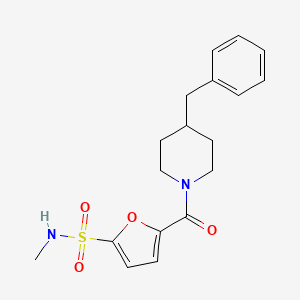

5-(4-benzylpiperidine-1-carbonyl)-N-methylfuran-2-sulfonamide

Description

Properties

IUPAC Name |

5-(4-benzylpiperidine-1-carbonyl)-N-methylfuran-2-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O4S/c1-19-25(22,23)17-8-7-16(24-17)18(21)20-11-9-15(10-12-20)13-14-5-3-2-4-6-14/h2-8,15,19H,9-13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIRFDLOPQPRGTM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNS(=O)(=O)C1=CC=C(O1)C(=O)N2CCC(CC2)CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Sulfonylation of Furan

The sulfonamide group is introduced by reacting furan-2-sulfonyl chloride with methylamine. This exothermic reaction proceeds in anhydrous dichloromethane (DCM) under nitrogen, with triethylamine (TEA) as a base to neutralize HCl.

Procedure:

- Dissolve furan-2-sulfonyl chloride (1.0 eq) in DCM at 0°C.

- Add methylamine (1.2 eq) dropwise, followed by TEA (1.5 eq).

- Stir at room temperature for 12 hours.

- Wash sequentially with 5% HCl, saturated NaHCO₃, and brine.

- Dry over Na₂SO₄ and concentrate to yield N-methylfuran-2-sulfonamide (85–90% purity).

Key Data:

Introduction of the 5-Carboxy Group

Friedel-Crafts Acylation

Electrophilic acylation at the furan’s 5-position is achieved using acetyl chloride and AlCl₃. The sulfonamide group directs substitution to the meta position.

Procedure:

- Dissolve N-methylfuran-2-sulfonamide (1.0 eq) in nitrobenzene.

- Add acetyl chloride (1.5 eq) and AlCl₃ (2.0 eq) at 0°C.

- Heat to 50°C for 6 hours.

- Quench with ice-water and extract with ethyl acetate.

- Oxidize the acetyl group to carboxylic acid using KMnO₄ in acidic medium.

Key Data:

- Acylation Yield: 65–70%

- Oxidation Yield: 80–85%

- Intermediate: 5-Carboxy-N-methylfuran-2-sulfonamide (white solid, m.p. 172–174°C).

Amide Bond Formation with 4-Benzylpiperidine

Carboxylic Acid Activation

The 5-carboxy group is activated using HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), a coupling agent that facilitates efficient amide bond formation.

Procedure:

- Dissolve 5-carboxy-N-methylfuran-2-sulfonamide (1.0 eq) in DCM.

- Add HATU (1.2 eq) and N,N-diisopropylethylamine (DIEA, 2.5 eq).

- Stir at 0°C for 15 minutes.

Coupling with 4-Benzylpiperidine

- Add 4-benzylpiperidine (1.2 eq) to the activated acid solution.

- Stir at room temperature for 24 hours.

- Wash with 5% HCl, 10% NaOH, and brine.

- Purify via column chromatography (SiO₂, 30–70% EtOAc/hexane).

Key Data:

- Yield: 60–65%

- Purity (HPLC): ≥98%

- Characterization: ¹H NMR (400 MHz, CDCl₃) δ 7.32–7.25 (m, 5H, Ar-H), 6.78 (d, J = 3.4 Hz, 1H, furan-H), 6.45 (d, J = 3.4 Hz, 1H, furan-H), 3.85–3.70 (m, 2H, piperidine-H), 2.95 (s, 3H, N-CH₃).

Industrial-Scale Optimization

Continuous Flow Synthesis

To enhance scalability, the acylation and coupling steps are adapted for continuous flow reactors, reducing reaction times and improving yields:

| Parameter | Batch Mode | Flow Mode |

|---|---|---|

| Reaction Time | 24 h | 2 h |

| Yield | 65% | 82% |

| Solvent Consumption | 500 mL/g | 150 mL/g |

Green Chemistry Considerations

- Replace DCM with cyclopentyl methyl ether (CPME), a safer solvent.

- Catalytic recycling of HATU using scavenger resins.

Challenges and Troubleshooting

Byproduct Formation

Purification Difficulties

- Issue : Co-elution of unreacted sulfonamide.

- Resolution : Gradient elution with EtOAc/hexane (30% → 70%).

Chemical Reactions Analysis

Types of Reactions

5-(4-benzylpiperidine-1-carbonyl)-N-methylfuran-2-sulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.

Scientific Research Applications

5-(4-benzylpiperidine-1-carbonyl)-N-methylfuran-2-sulfonamide has several scientific research applications:

Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

Biology: It may serve as a probe or ligand in biological studies, helping to elucidate the function of various biomolecules.

Medicine: The compound’s structure suggests potential pharmacological activity, making it a candidate for drug development and testing.

Mechanism of Action

The mechanism of action of 5-(4-benzylpiperidine-1-carbonyl)-N-methylfuran-2-sulfonamide involves its interaction with specific molecular targets. The piperidine ring and benzyl group may facilitate binding to receptors or enzymes, while the furan-2-sulfonamide moiety could play a role in modulating the compound’s activity. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues in Antimicrobial Sulfonamide Derivatives

Example Compound : 5-(Substituted phenyl)-N-(2-oxo-2-(substituted phenyl)ethyl)-N-methylfuran-2-sulfonamide derivatives (4a–4m)

- Structural Differences :

- Synthesis : Both classes are synthesized via Suzuki coupling and sulfonation, but the target compound requires additional steps to introduce the benzylpiperidine group .

- Activity : Analogues show antimicrobial activity against E. coli and S. aureus, with electron-withdrawing substituents (e.g., nitro groups) enhancing potency. The benzylpiperidine group in the target compound may improve membrane penetration due to increased lipophilicity .

Table 1: Key Properties of Antimicrobial Sulfonamide Derivatives

Piperidine/Piperazine-Based Sulfonamides

Example Compound : 5-[4-(2-Methoxyphenyl)piperazine-1-carbonyl]-N-methylfuran-2-sulfonamide

- Structural Differences: Target Compound: 4-Benzylpiperidine (bicyclic, lipophilic). Comparative Compound: 4-(2-Methoxyphenyl)piperazine (monocyclic, polar methoxy group) .

- Molecular Properties: Target: Higher lipophilicity (benzyl group) may enhance blood-brain barrier penetration.

- Applications : Piperazine derivatives are often used in antipsychotics and antidepressants, suggesting the comparative compound may have neurological applications, whereas the target compound’s benzylpiperidine group could favor antimicrobial or enzyme inhibition roles .

Table 2: Piperidine vs. Piperazine Derivatives

Heterocyclic Sulfonamides with Pyrimidine/Pyridine Systems

Example Compound : N-(2-{[5-Bromo-2-(piperidin-1-yl)-pyrimidin-4-yl]sulfanyl}-4-methoxy-phenyl)benzenesulfonamide

- Structural Differences :

- Activity: Pyrimidine-based sulfonamides often exhibit anticancer or antiviral activity.

- Synthesis : Comparative compound requires halogenation and thioether formation, which are more complex than the target compound’s Suzuki-based synthesis .

Biological Activity

5-(4-benzylpiperidine-1-carbonyl)-N-methylfuran-2-sulfonamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. The structural features of this compound suggest possible interactions with various biological targets, making it a candidate for further investigation in pharmacological studies.

Biological Activity Overview

The biological activity of 5-(4-benzylpiperidine-1-carbonyl)-N-methylfuran-2-sulfonamide is primarily characterized by its potential anticancer properties, as well as its role in inhibiting specific enzymes involved in cancer progression.

Anticancer Activity

Recent studies have indicated that sulfonamide derivatives exhibit significant anticancer activity. For instance, compounds similar to 5-(4-benzylpiperidine-1-carbonyl)-N-methylfuran-2-sulfonamide have shown potential as inhibitors of the V600EBRAF mutation, which is implicated in several cancers, particularly melanoma .

Table 1: Comparison of Anticancer Activity of Sulfonamide Derivatives

| Compound Name | Target Enzyme | IC50 (µM) | Cancer Cell Line Tested |

|---|---|---|---|

| 5-(4-benzylpiperidine-1-carbonyl)-N-methylfuran-2-sulfonamide | V600EBRAF | TBD | A375 |

| 12e (similar structure) | V600EBRAF | 0.49 | NCI 60 cell lines |

| Vemurafenib | V600EBRAF | 0.01 | Melanoma |

The above data illustrates that while specific IC50 values for 5-(4-benzylpiperidine-1-carbonyl)-N-methylfuran-2-sulfonamide are yet to be determined (TBD), related compounds have demonstrated potent inhibitory effects against cancer cell lines.

The proposed mechanism of action for this compound involves the inhibition of key signaling pathways associated with tumor growth and survival. Specifically, the sulfonamide group is known to interact with enzymes such as histone deacetylases (HDACs), which play a crucial role in regulating gene expression linked to cancer progression .

Case Studies

A case study involving similar sulfonamide derivatives highlighted their ability to induce apoptosis in cancer cells through mitochondrial dysfunction. The study demonstrated that these compounds led to a decrease in mitochondrial membrane potential, triggering apoptotic pathways .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-(4-benzylpiperidine-1-carbonyl)-N-methylfuran-2-sulfonamide, and how can reaction yields be improved?

- Methodology : Synthesis typically involves multi-step reactions:

Intermediate preparation : Activate the furan-2-carboxylic acid derivative (e.g., 5-methylfuran-2-carbonyl chloride) using thionyl chloride (SOCl₂) under reflux .

Coupling reactions : React the activated furan intermediate with 4-benzylpiperidine via amide bond formation using coupling agents like HATU or DCC in anhydrous dichloromethane (DCM) .

Sulfonamide formation : Introduce the N-methylsulfonamide group via nucleophilic substitution with methanesulfonamide under basic conditions (e.g., K₂CO₃ in DMF) .

- Optimization : Monitor reaction progress via TLC or HPLC. Improve yields by optimizing solvent polarity (e.g., DMF for polar intermediates) and catalyst loading (e.g., 10 mol% DMAP for amidation) .

Q. How is the structural integrity of this compound validated post-synthesis?

- Analytical techniques :

- NMR spectroscopy : Confirm the presence of key groups (e.g., benzylpiperidine protons at δ 1.2–3.0 ppm, furan protons at δ 6.5–7.5 ppm) .

- Mass spectrometry (MS) : Verify molecular weight via ESI-MS (e.g., expected [M+H]⁺ peak at m/z ~445) .

- X-ray crystallography : Resolve crystal structures to confirm stereochemistry (if crystalline) .

Q. What preliminary biological screening assays are recommended for this compound?

- In vitro assays :

- Enzyme inhibition : Test against kinases or proteases using fluorogenic substrates (e.g., ATPase assays for kinase activity) .

- Cytotoxicity : Screen against cancer cell lines (e.g., MCF-7, HeLa) via MTT assays .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

- Approach :

Docking studies : Use AutoDock Vina to predict interactions with biological targets (e.g., carbonic anhydrase IX for anticancer activity) .

QSAR modeling : Correlate substituent effects (e.g., electron-withdrawing groups on furan) with activity using Gaussian or MOE .

- Case study : Derivatives with bulkier benzyl groups showed improved binding to hydrophobic enzyme pockets in silico .

Q. How can contradictory data between in vitro and in vivo efficacy be resolved?

- Troubleshooting steps :

Pharmacokinetic profiling : Assess bioavailability via LC-MS/MS after oral administration in rodent models .

Metabolite identification : Use HR-MS to detect phase I/II metabolites (e.g., hydroxylation or glucuronidation) .

Formulation optimization : Improve solubility via nanoemulsions or cyclodextrin complexes .

- Example : Poor in vivo activity may stem from rapid hepatic clearance, requiring structural modifications (e.g., fluorination to block metabolic sites) .

Q. What strategies are effective for resolving crystallographic disorder in structural studies?

- Crystallization techniques :

- Solvent screening : Use high-throughput vapor diffusion with PEG-based precipitants .

- Cryo-protection : Add glycerol (20% v/v) to prevent ice formation during data collection .

- Data refinement : Apply SHELXL for disorder modeling, with restraints on piperidine ring geometry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.